Globosuxanthone A

Description

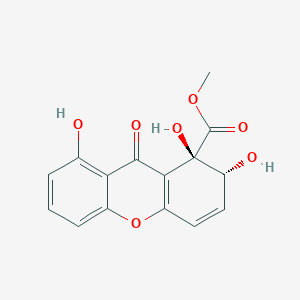

Structure

3D Structure

Properties

Molecular Formula |

C15H12O7 |

|---|---|

Molecular Weight |

304.25 g/mol |

IUPAC Name |

methyl (1R,2R)-1,2,8-trihydroxy-9-oxo-2H-xanthene-1-carboxylate |

InChI |

InChI=1S/C15H12O7/c1-21-14(19)15(20)10(17)6-5-9-12(15)13(18)11-7(16)3-2-4-8(11)22-9/h2-6,10,16-17,20H,1H3/t10-,15+/m1/s1 |

InChI Key |

HEFOWMGZUBJFBY-BMIGLBTASA-N |

Isomeric SMILES |

COC(=O)[C@@]1([C@@H](C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O)O |

Canonical SMILES |

COC(=O)C1(C(C=CC2=C1C(=O)C3=C(C=CC=C3O2)O)O)O |

Synonyms |

globosuxanthone A |

Origin of Product |

United States |

Foundational & Exploratory

Globosuxanthone A: A Fungal Metabolite with Antifungal and Anticancer Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Globosuxanthone A, a dihydroxanthenone natural product, has emerged as a molecule of significant interest in the scientific community due to its pronounced antifungal and anticancer activities. First identified from the endophytic fungus Chaetomium globosum, and later from Paraconionthyrium sp. YM 311593 and Microdiplodia sp., this secondary metabolite has demonstrated potent inhibitory effects against various fungal pathogens and human cancer cell lines. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its bioactivity, and an exploration of its mechanism of action, particularly its role in inducing cell cycle arrest in cancer cells. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Source

This compound was first reported as a new dihydroxanthenone isolated from a plant-associated strain of the fungus Chaetomium globosum. Subsequent research has also identified it as a metabolite produced by the endophytic fungus Paraconionthyrium sp. YM 311593, isolated from the fruit of Azadirachta indica, and from Microdiplodia sp.. The discovery of this compound from different fungal species highlights its presence in diverse ecological niches and underscores the potential of endophytic fungi as a source of novel bioactive compounds.

Biological Activity

This compound exhibits a range of biological activities, most notably its antifungal and anticancer properties.

Antifungal Activity

This compound has shown significant antifungal activity against several plant pathogenic fungi. Its efficacy is demonstrated by its Minimum Inhibitory Concentration (MIC) values against various fungal species.

Table 1: Antifungal Activity of this compound (MIC values)

| Fungal Species | MIC (µg/mL) | Reference |

| Fusarium graminearum | 4 | |

| Fusarium solani | 8 | |

| Botrytis cinerea | 16 |

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of this compound against a panel of human cancer cell lines. Its potency is indicated by its half-maximal inhibitory concentration (IC50) values.

Table 2: Cytotoxic Activity of this compound (IC50 values)

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| NCI-H460 | Lung Cancer | 0.65 - 3.6 | |

| MCF-7 | Breast Cancer | 0.65 - 3.6 | |

| SF-268 | CNS Cancer | 0.65 - 3.6 | |

| PC-3 | Prostate Cancer | 0.65 - 3.6 | |

| PC-3M | Prostate Cancer | 0.65 - 3.6 | |

| LNCaP | Prostate Cancer | 0.65 - 3.6 | |

| DU-145 | Prostate Cancer | 0.65 - 3.6 |

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from fungal cultures, based on common methodologies for fungal secondary metabolites.

Experimental Workflow for Fungal Metabolite Isolation

Caption: General workflow for the isolation and characterization of this compound.

-

Fermentation: The producing fungal strain (e.g., Chaetomium globosum or Paraconionthyrium sp.) is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing a mixture of compounds.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with a solvent such as methanol to remove smaller molecules and pigments.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS spectra provide further confirmation of the structure.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the absolute stereochemistry of the molecule. The absolute configuration of this compound has been confirmed by this method.

Mechanism of Action in Cancer

This compound exerts its anticancer effects, at least in part, by inducing cell cycle arrest, which prevents cancer cells from proliferating. Studies have shown that it impairs the cell cycle progression of NCI-H460 (lung cancer) and PC-3M (prostate cancer) cells, leading to an accumulation of cells in the G2/M and S phases of the cell cycle.

While the precise signaling pathways affected by this compound are still under investigation, many xanthone derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. It is plausible that this compound may also exert its effects through this or related pathways.

Proposed Signaling Pathway for Xanthone-Induced Cell Cycle Arrest

Caption: A proposed signaling pathway for xanthone-induced cell cycle arrest.

Future Perspectives

This compound represents a promising lead compound for

Unveiling Globosuxanthone A: A Technical Guide to its Isolation from Chaetomium globosum and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these compounds, Globosuxanthone A, a potent dihydroxanthenone, has garnered significant attention for its promising anticancer and antifungal properties. This technical guide provides an in-depth overview of Chaetomium globosum as a source of this compound, detailing its isolation, purification, and biological activities. The experimental protocols and data presented herein are intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

This compound exhibits significant cytotoxic effects against a range of human cancer cell lines and demonstrates notable antifungal activity. Its mechanism of action is reported to involve the induction of cell cycle arrest and apoptosis, making it a compelling candidate for further investigation in oncology and infectious disease research.

Data Presentation

The biological activities of this compound have been quantified across various studies. The following tables summarize the reported cytotoxic and antifungal activities of this compound.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Lung Cancer | 0.65 - 3.6 | |

| MCF-7 | Breast Cancer | 0.65 - 3.6, 1.3 | |

| SF-268 | CNS Cancer | 0.65 - 3.6 | |

| PC-3 | Prostate Cancer | 0.65 - 3.6, 0.65 | |

| PC-3M | Prostate Cancer | 0.65 - 3.6 | |

| LNCaP | Prostate Cancer | 1.5 | |

| DU-145 | Prostate Cancer | 1.2 |

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | Reference |

| Fusarium graminearum | 4 | |

| Fusarium solani | 8 | |

| Botrytis cinerea | 16 | |

| Candida albicans | Active |

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Chaetomium globosum, extraction and purification of this compound, and the assessment of its biological activities.

Fungal Cultivation and Fermentation

This protocol describes the large-scale cultivation of Chaetomium globosum for the production of secondary metabolites, including this compound. Optimal growth and metabolite production are often achieved in a nutrient-rich liquid medium.

Materials:

-

Pure culture of Chaetomium globosum

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (1 L)

-

Shaking incubator

Procedure:

-

Inoculate a PDA plate with the Chaetomium globosum culture and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

-

Prepare 1 L Erlenmeyer flasks each containing 500 mL of PDB. Autoclave the flasks to sterilize the medium.

-

Aseptically transfer small agar plugs of the fungal mycelium from the PDA plate to the PDB flasks.

-

Incubate the flasks at 25-28°C for 21-28 days on a rotary shaker at 150-180 rpm. The static culture may also be employed.

-

Monitor the fermentation broth for changes in color and viscosity, which can be indicative of secondary metabolite production. Optimal fermentation conditions, including pH (neutral pH is often favored for growth and mycotoxin production), temperature, and incubation time, may need to be optimized for specific strains of C. globosum.

Extraction and Purification of this compound

This protocol outlines the extraction of crude secondary metabolites from the fungal fermentation and the subsequent purification of this compound.

Materials:

-

Fermentation broth of Chaetomium globosum

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane, chloroform, methanol, acetonitrile, water)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Separate the mycelial mass from the fermentation broth by filtration.

-

Extract the mycelium and the filtrate separately with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Column Chromatography (Silica Gel):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing xanthones (visualized under UV light).

-

-

Gel Filtration Chromatography (Sephadex LH-20):

-

Pool the fractions containing the target compound and concentrate them.

-

Dissolve the concentrated fraction in methanol and apply it to a Sephadex LH-20 column.

-

Elute with methanol to further separate compounds based on size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Subject the purified fractions to preparative HPLC on a C18 column for the final purification of this compound.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water, for optimal separation.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

-

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Human cancer cell lines

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Human cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and a putative signaling pathway for its anticancer activity.

Caption: Experimental workflow for the isolation of this compound.

Globosuxanthone A: A Technical Overview of its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globosuxanthone A is a naturally occurring xanthone derivative isolated from the endophytic fungus Chaetomium globosum. This compound has garnered significant interest within the scientific community due to its potent cytotoxic and antifungal activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and insights into its mechanism of action, to support ongoing research and drug development efforts.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 917091-74-8 | [1][2] |

| Molecular Formula | C₁₅H₁₂O₇ | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Methanol. Sparingly soluble in Ethanol (1 mg/ml). | [1] |

Biological Activity

This compound has demonstrated significant biological activity, particularly in the realms of oncology and mycology.

Cytotoxic Activity

The compound exhibits potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NCI-H460 | Non-small cell lung cancer | 0.65 - 3.6 |

| MCF-7 | Breast cancer | 1.3 |

| SF-268 | CNS cancer | 0.65 - 3.6 |

| PC-3 | Prostate cancer | 0.65 |

| PC-3M | Prostate cancer | 0.65 - 3.6 |

| LNCaP | Prostate cancer | 1.5 |

| DU-145 | Prostate cancer | 1.2 |

Antifungal Activity

This compound has also shown notable activity against several fungal species. The minimum inhibitory concentration (MIC) values are presented below.

| Fungal Species | MIC (µg/mL) |

| Fusarium graminearum | 4 |

| Fusarium solani | 8 |

| Botrytis cinerea | 16 |

Mechanism of Action

The precise molecular mechanisms underlying the anticancer effects of this compound are an active area of investigation. However, studies on related xanthone compounds and initial observations suggest a multi-faceted mode of action that includes the induction of apoptosis (programmed cell death) and cell cycle arrest.

Putative Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of similar xanthone derivatives, a plausible signaling pathway for this compound-induced apoptosis involves the intrinsic or mitochondrial pathway. This pathway is often regulated by the tumor suppressor protein p53.

Caption: Putative mitochondrial apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to apoptosis, this compound has been observed to cause cell cycle arrest, a state where the cell's division cycle is halted. This prevents the proliferation of cancerous cells. Further research is required to elucidate the specific checkpoints and regulatory proteins targeted by this compound to induce this arrest.

Experimental Protocols

The following is a representative protocol for determining the cytotoxic activity of this compound using a standard in vitro assay.

Cytotoxicity Assay Protocol (MTT Assay)

1. Cell Seeding:

-

Human cancer cells are seeded into 96-well microtiter plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL of complete culture medium.

-

The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations.

-

100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.

-

The plates are incubated for an additional 48 to 72 hours.

3. MTT Addition and Incubation:

-

After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer and antifungal therapeutic agents. Its potent cytotoxic activity against a variety of cancer cell lines, coupled with its ability to induce apoptosis and cell cycle arrest, warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential and to guide the design of more effective and selective derivatives.

References

Spectroscopic and Structural Elucidation of Globosuxanthone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Globosuxanthone A, a dihydroxanthenone isolated from the endophytic fungus Chaetomium globosum. The compound has demonstrated significant antifungal and anticancer activities, making it a molecule of interest for further investigation in drug discovery and development. This document details its mass spectrometry and nuclear magnetic resonance data, along with the experimental protocols utilized for its isolation and characterization.

Introduction

This compound is a secondary metabolite produced by Chaetomium globosum, a fungus known for producing a diverse array of bioactive compounds. Isolated from a strain inhabiting the rhizosphere of the Sonoran desert plant Opuntia leptocaulis, this compound has shown potent cytotoxic effects against several human solid tumor cell lines. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance, with its relative stereochemistry confirmed by X-ray crystallography[1].

Mass Spectrometry Data

High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Deduced Molecular Formula |

| HRESIMS | 273.0711 [M+H]⁺ | C₁₅H₁₂O₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of this compound was established through detailed analysis of its ¹H and ¹³C NMR spectra, including 2D NMR experiments such as COSY, HMQC, and HMBC. The data presented here was recorded in acetone-d₆.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, acetone-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1-OH | 12.91 | s | |

| 2 | 4.67 | dd | 11.5, 4.0 |

| 3α | 2.15 | m | |

| 3β | 2.45 | m | |

| 4 | 7.25 | t | 8.0 |

| 5 | 6.84 | d | 8.5 |

| 6 | 7.62 | t | 8.0 |

| 8 | 11.01 | br s | |

| 10a | 10.87 | s | |

| 4a-OH | 3.52 | d | 4.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, acetone-d₆)

| Position | Chemical Shift (δ) ppm |

| 1 | 163.7 |

| 1a | 109.1 |

| 2 | 70.2 |

| 3 | 40.1 |

| 4 | 137.4 |

| 4a | 76.1 |

| 5 | 116.1 |

| 6 | 137.9 |

| 7 | 121.1 |

| 8 | 162.2 |

| 8a | 108.8 |

| 9 | 182.2 |

| 9a | 152.0 |

| 10a | 108.1 |

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.

Fungal Fermentation and Extraction

The producing fungus, Chaetomium globosum, was cultured on potato dextrose agar. Large-scale fermentation was carried out in a liquid medium, followed by extraction of the culture broth with ethyl acetate (EtOAc). The resulting crude extract was then subjected to bioassay-guided fractionation.

Isolation of this compound

The EtOAc extract was fractionated using vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of solvents of increasing polarity. The cytotoxic fractions were further purified by repeated column chromatography and preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra were acquired on a Bruker DRX-500 spectrometer. Chemical shifts are reported in parts per million (ppm) and are referenced to the solvent signals of acetone-d₆.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a suitable mass spectrometer to determine the accurate mass and molecular formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

In Vitro Biological Activity of Globosuxanthone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globosuxanthone A, a xanthone derivative isolated from the endophytic fungus Chaetomium globosum, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available data on the biological activity of this compound, with a focus on its anticancer properties. Detailed experimental protocols for key assays are provided, and the known mechanisms of action, including the induction of cell cycle arrest and apoptosis, are summarized. Quantitative data are presented in tabular format for ease of comparison, and signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

This compound is a naturally occurring polyphenolic compound belonging to the xanthone class. It was first isolated from Chaetomium globosum, a fungus inhabiting the rhizosphere of the Christmas cactus, Opuntia leptocaulis. Structurally, it is a dihydroxanthenone with the chemical formula C₁₅H₁₂O₇. Initial bioactivity screenings revealed its potential as an anticancer agent, exhibiting strong cytotoxicity against various human solid tumor cell lines. This guide aims to consolidate the existing in vitro data on this compound to serve as a valuable resource for researchers in oncology and drug discovery.

Cytotoxic Activity

This compound has shown potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NCI-H460 | Lung Cancer | 0.65 - 3.6 |

| MCF-7 | Breast Cancer | 0.65 - 3.6 |

| SF-268 | CNS Cancer | 0.65 - 3.6 |

| PC-3 | Prostate Cancer | 0.65 - 3.6 |

| PC-3M | Prostate Cancer | 0.65 - 3.6 |

| LNCaP | Prostate Cancer | 0.65 - 3.6 |

| DU-145 | Prostate Cancer | 0.65 - 3.6 |

Data sourced from Wijeratne et al., 2006.

Experimental Protocol: Cytotoxicity Assay

The cytotoxic activity of this compound was determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., NCI-H460, MCF-7, etc.)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a further 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Following the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

In vitro studies have indicated that this compound exerts its cytotoxic effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).

Cell Cycle Arrest

Treatment of cancer cells with this compound has been shown to cause an accumulation of cells in the G2/M and S phases of the cell cycle. This suggests that the compound interferes with the molecular machinery that governs cell cycle progression, preventing the cells from dividing.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The effect of this compound on the cell cycle distribution is typically analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI).

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization, and then wash them with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and PI. Incubate for 30 minutes at room temperature in the dark. RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.

-

Data Interpretation: The data is typically displayed as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase is quantified using cell cycle analysis software.

Logical Relationship for Cell Cycle Arrest

Caption: this compound's effect on the cell cycle.

Induction of Apoptosis

This compound has been observed to induce classic signs of apoptosis in cancer cells. Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis and is a primary target for many anticancer therapies. While the precise signaling pathway initiated by this compound has not been fully elucidated in the primary literature, the induction of apoptosis is a key component of its anticancer activity.

Experimental Protocol: Annexin V/PI Apoptosis Assay

The induction of apoptosis can be quantitatively assessed using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest both the adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Interpretation: The results are typically displayed as a dot plot with four quadrants:

-

**Lower-left (Annexin V- /

-

Methodological & Application

Protocol for isolation of Globosuxanthone A from Chaetomium globosum

Application Notes: Isolation and Activity of Globosuxanthone A

Introduction

Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a prolific producer of a diverse array of bioactive secondary metabolites, including xanthones, chaetoglobosins, and azaphilones.[1][2] Among these, this compound, a dihydroxanthenone, has garnered significant interest due to its potent biological activities. This document provides a comprehensive protocol for the isolation of this compound from Chaetomium globosum cultures and summarizes its notable anticancer properties. The methodologies outlined are intended for researchers in natural product chemistry, mycology, and drug discovery.

Biological Activity of this compound

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Its mechanism of action is reported to involve the impairment of cell cycle progression, leading to an accumulation of cells in the G2/M and S phases. This disruption of the cell cycle is a key indicator of its potential as an anticancer agent.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Lung Cancer | 0.65 - 3.6 |

| MCF-7 | Breast Cancer | 1.3 |

| SF-268 | CNS Cancer | 0.65 - 3.6 |

| PC-3 | Prostate Cancer | 0.65 |

| LNCaP | Prostate Cancer | 1.5 |

| DU-145 | Prostate Cancer | 1.2 |

Experimental Protocols

This section details the step-by-step methodology for the cultivation of Chaetomium globosum, followed by the extraction and purification of this compound.

Experimental Workflow for Isolation of this compound

Caption: Overall workflow for the isolation of this compound.

Fungal Cultivation

-

Media Preparation: Prepare Potato Dextrose Broth (PDB) medium (24 g/L) in distilled water. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave at 121°C for 20 minutes. For optimal growth and secondary metabolite production, adjust the pH of the medium to neutral (pH 7.0) before autoclaving.[3]

-

Inoculation: Aseptically inoculate each flask with a 5 mm agar plug of a mature culture of Chaetomium globosum grown on Potato Dextrose Agar (PDA).

-

Incubation: Incubate the flasks at 25-28°C for 14-21 days under static conditions or with shaking at 150 rpm to ensure aeration.

Extraction of this compound

-

Harvesting: After the incubation period, separate the mycelial mass from the culture broth by filtration through cheesecloth or vacuum filtration.

-

Mycelial Extraction: Dry the mycelial mass and grind it into a fine powder. Macerate the powdered mycelia with ethyl acetate (3 x 500 mL) at room temperature for 24 hours for each extraction.

-

Broth Extraction: Partition the culture filtrate with an equal volume of ethyl acetate (3 x 1 L) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer.

-

Concentration: Combine the ethyl acetate extracts from both the mycelia and the broth. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography followed by preparative high-performance liquid chromatography (HPLC).

3.1. Silica Gel Column Chromatography (Initial Fractionation)

-

Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable glass column, using n-hexane as the slurry solvent.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate mixtures, starting with 100% n-hexane and gradually increasing the polarity (e.g., 9:1, 8:2, 7:3, 1:1 n-hexane:ethyl acetate, and finally 100% ethyl acetate).

-

Fraction Collection: Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).

-

Pooling: Combine the fractions containing the target compound, as indicated by TLC analysis. Evaporate the solvent to obtain an enriched fraction.

3.2. Preparative HPLC (Final Purification)

-

Sample Preparation: Dissolve the enriched fraction in a minimal amount of methanol or DMSO.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) in water.

-

Gradient Program: Start with a suitable initial concentration of ACN (e.g., 30%) and increase linearly to a final concentration (e.g., 80%) over 30-40 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

-

Purity Check: Analyze the purity of the collected fraction using analytical HPLC.

-

Final Product: Evaporate the solvent from the pure fraction to obtain this compound as a solid.

Characterization

Confirm the identity and structure of the isolated this compound using standard analytical techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for structural elucidation.

-

UV-Vis Spectroscopy: To determine the absorption maxima.

Proposed Anticancer Signaling Pathway

While the precise signaling pathway for this compound is still under detailed investigation, many xanthone derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis through the mitochondrial pathway, often involving the p53 tumor suppressor protein.[4][5] The following diagram illustrates a proposed signaling pathway for this compound based on the known mechanisms of similar compounds.

Caption: Proposed mechanism of this compound-induced apoptosis.

References

- 1. auctoresonline.org [auctoresonline.org]

- 2. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis of Globosuxanthone A Analogs and Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Globosuxanthone A is a dihydroxanthenone that has demonstrated notable antifungal and anticancer activities.[1] While the total synthesis of this compound is not widely documented, the synthesis of its structural analogs, such as α-mangostin and γ-mangostin, and their derivatives is well-established. These compounds, extracted from the pericarp of the mangosteen fruit (Garcinia mangostana), serve as valuable scaffolds for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of α-mangostin, γ-mangostin, and their derivatives, along with their biological activities and associated signaling pathways.

I. Synthesis of α-Mangostin and γ-Mangostin

The synthesis of α-mangostin and γ-mangostin can be achieved through various routes, including total synthesis and semi-synthesis from readily available precursors.

A. Total Synthesis of α-Mangostin

A concise and efficient total synthesis of α-mangostin has been described in eight steps with an overall yield of 8.3%.[2][3][4][5] Key steps in this synthesis involve the construction of the xanthone skeleton followed by the introduction of isopentenyl groups through Claisen rearrangement and Wittig reactions.[2][3][4][5]

Experimental Protocol: Total Synthesis of α-Mangostin [4][5]

-

Synthesis of the Xanthone Core: The synthesis begins with the acylation of a substituted benzene with a benzoic acid derivative to form a benzophenone, which is then cyclized to the xanthone core.

-

Allylation: The hydroxyl groups of the xanthone core are allylated using allyl bromide in the presence of a base such as K₂CO₃.

-

Claisen Rearrangement: The allylated xanthone undergoes a Claisen rearrangement upon heating in a high-boiling solvent like N,N-dimethylaniline to introduce the allyl groups onto the aromatic ring.

-

Methylation: The remaining free hydroxyl group is methylated using dimethyl sulfate.

-

Oxidative Cleavage: The terminal double bonds of the allyl groups are oxidatively cleaved to aldehydes using reagents like OsO₄/NaIO₄.

-

Wittig Reaction: The aldehydes are then converted to isopentenyl groups via a Wittig reaction with isopropyltriphenylphosphonium bromide.

-

Demethylation: Finally, selective demethylation of a methoxy group yields α-mangostin.

B. Semi-synthesis of γ-Mangostin from Mangosteen Extract

A semi-synthetic method for producing γ-mangostin from a mangosteen extract has been reported, offering a simpler process with high yield.[6]

Experimental Protocol: Semi-synthesis of γ-Mangostin [6]

-

Reaction Setup: To a reaction flask, add mangosteen extract, dichloroethane, an organic base (e.g., morpholine), anhydrous aluminum trichloride, and sodium iodide.

-

Reflux: Heat the mixture to reflux for three hours.

-

Neutralization: After cooling, neutralize the reaction mixture to a slightly acidic pH with concentrated hydrochloric acid.

-

Solvent Removal: Remove the dichloroethane under reduced pressure.

-

Crystallization: Allow the mixture to stand and cool to obtain the crude γ-mangostin product.

-

Purification: Recrystallize the crude product from absolute ethanol. Decolorize with an absorbent like activated carbon, concentrate the ethanol, and allow the refined γ-mangostin to crystallize.

II. Synthesis of α- and γ-Mangostin Derivatives

The synthesis of derivatives of α- and γ-mangostin allows for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties.

A. Acetylation of γ-Mangostin

Acetylation of the hydroxyl groups of γ-mangostin can enhance its biological activity.

Experimental Protocol: Acetylation of γ-Mangostin [7]

-

Dissolution: Dissolve γ-mangostin (1 mmol) in anhydrous acetic anhydride (2.5 mL).

-

Catalyst Addition: Add sodium acetate (0.125 mmol) to the solution.

-

Reaction: Stir the reaction mixture at 60°C, monitoring the progress by TLC.

-

Workup: Once the reaction is complete, evaporate the solvent using a rotary evaporator. Partition the residue between distilled water and chloroform.

-

Purification: The acetylated product, 3,6,7-tri-methylester-γ-mangostin, can be purified from the organic layer.

B. Synthesis of α-Mangostin-PAMAM Dendrimer Conjugates

To improve bioavailability, α-mangostin can be conjugated to nanocarriers like PAMAM dendrimers.[8]

Experimental Protocol: α-Mangostin-PAMAM Conjugation [8]

-

Activation of α-Mangostin: Convert α-mangostin to a 6-succinate derivative by reacting it with succinic anhydride in DMSO at 60°C for 2 hours.

-

Dendrimer Preparation: Dissolve a glucoheptoamidated 3rd generation PAMAM dendrimer in DMSO.

-

Conjugation: Add biotin, the α-mangostin-succinate derivative, DMAP, and Mukaiyama reagent to the dendrimer solution.

-

Reaction: Heat the mixture at 50°C for 18 hours.

-

Purification: Purify the resulting conjugate by dialysis against water.

III. Quantitative Data

The following tables summarize the yields of synthesis and the biological activities of the synthesized compounds.

| Compound | Synthesis Method | Overall Yield | Reference |

| α-Mangostin | Total Synthesis | 8.3% | [2][3][4][5] |

| γ-Mangostin | Semi-synthesis from extract | High | [6] |

| 3,6,7-tri-methylester-γ-mangostin | Acetylation of γ-mangostin | 63% | [7] |

| Compound | Cell Line | Biological Activity | IC₅₀ | Reference |

| γ-Mangostin | HT29 (Colon Cancer) | Antiproliferative | 68.48 ± 6.73 µM | [9] |

| 3,6,7-tri-methylester-γ-mangostin | - | Antidiabetic (α-glucosidase inhibition) | 1.82 µM | [7] |

| γ-Mangostin | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 25 µM | [10] |

| α-Mangostin | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 20 µM | [10] |

IV. Signaling Pathways and Mechanisms of Action

α-Mangostin and γ-mangostin exert their anticancer effects through the modulation of various signaling pathways.

A. α-Mangostin Signaling Pathways

α-Mangostin has been shown to induce apoptosis and inhibit metastasis in cancer cells by regulating multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[11][12] It can also activate the ASK1/p38 signaling pathway through the generation of reactive oxygen species (ROS), leading to apoptosis.[13]

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. A Novel Biological Role of α-Mangostin in Modulating Inflammatory Response Through the Activation of SIRT-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A concise and efficient total synthesis of α-mangostin and β-mangostin from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN105503809A - Synthetic method of gamma-mangostin - Google Patents [patents.google.com]

- 7. iptek.its.ac.id [iptek.its.ac.id]

- 8. Synthesis and Properties of α-Mangostin and Vadimezan Conjugates with Glucoheptoamidated and Biotinylated 3rd Generation Poly(amidoamine) Dendrimer, and Conjugation Effect on Their Anticancer and Anti-Nematode Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gamma-Mangostin, a Micronutrient of Mangosteen Fruit, Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Modes of Mechanism of Gamma-Mangostin and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Globosuxanthone A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific analytical method for the quantification of Globosuxanthone A has been published. The following application notes and protocols are adapted from validated methods for the quantification of structurally similar xanthones, such as α-mangostin, β-mangostin, and gartanin, commonly found in Garcinia species. These protocols provide a strong starting point for the development and validation of a quantitative method for this compound.

Introduction

This compound is a xanthone of significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for research, quality control, and drug development. This document outlines recommended analytical methods, primarily High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound.

Recommended Analytical Methods

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC-PDA is a robust and widely used technique for the quantification of xanthones.[1][2][3][4] It offers good selectivity and sensitivity for these chromophoric compounds.

Principle: The sample is injected into an HPLC system where it is separated on a reversed-phase column. This compound is detected by its UV absorbance, and the amount is quantified by comparing its peak area to that of a calibration curve prepared from a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity compared to HPLC-PDA, making it suitable for the analysis of complex matrices or when low detection limits are required.[1][5][6][7]

Principle: Following chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured by a mass spectrometer. This allows for highly specific detection and quantification, even in the presence of co-eluting compounds.

Experimental Protocols

Sample Preparation: Extraction from Plant Material (e.g., Garcinia species)

A common method for extracting xanthones from plant material involves solvent extraction.[2][4][5]

Protocol:

-

Drying and Grinding: Dry the plant material (e.g., fruit rind) at 50°C for 10 hours and grind it into a fine powder.[2]

-

Solvent Extraction:

-

Macerate the powdered plant material with an appropriate solvent. An 80:20 mixture of acetone and water is effective for a wide range of xanthones.[4] Other solvents like hexane, chloroform, ethyl acetate, and methanol can also be used for sequential extraction based on polarity.[2]

-

Use a sample-to-solvent ratio of 1:20 (w/v).[2]

-

Perform the extraction, for example, by refluxing for 6-7 hours or maceration at 60°C for 48 hours.[2][8]

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Sample Solution Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.22 µm syringe filter before HPLC or LC-MS analysis.[5]

HPLC-PDA Quantification Protocol

This protocol is adapted from methods used for the simultaneous analysis of multiple xanthones.[1][4]

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 3.0 mm, 5 µm).[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[4]

-

Gradient Example: 65-90% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25°C.[7]

-

Detection Wavelength: Monitor at 254 nm and 320 nm, as these are common absorbance maxima for xanthones.[1][4] A full UV-Vis spectrum (200-400 nm) should be recorded to determine the optimal wavelength for this compound.

-

Injection Volume: 5-20 µL.[5]

Quantification:

-

Prepare a stock solution of this compound reference standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

-

Inject the standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS Quantification Protocol

This protocol is based on methods for the analysis of xanthones and other plant metabolites.[1][5]

Chromatographic and Mass Spectrometric Conditions:

-

LC System: UPLC or HPLC system.

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[5]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]

-

Gradient Example: A multi-step gradient such as 30-35% B (0-0.5 min), 35-75% B (0.5-2 min), 75-90% B (2-3.5 min), 90-95% B (3.5-4.5 min), followed by re-equilibration.[5]

-

-

Flow Rate: 0.4 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

Injection Volume: 5 µL.[5]

-

Mass Spectrometer: Triple quadrupole (TQ) or Time-of-Flight (TOF) mass spectrometer.[1]

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the best ionization for this compound.[1][5]

-

MS Parameters:

Quantification: The quantification procedure is similar to that of HPLC-PDA, but instead of peak area from UV absorbance, the peak area from the MRM transition or the extracted ion chromatogram is used.

Method Validation

A comprehensive validation of the developed analytical method should be performed according to ICH guidelines.[3] Key validation parameters for related xanthone analyses are summarized below.

Table 1: Summary of Validation Parameters for Xanthone Quantification Methods

| Parameter | Typical Range/Value | Reference(s) |

| Linearity (r²) | ≥ 0.99 | [2] |

| Linear Range | 0.78 - 100 µg/mL | [2] |

| Limit of Detection (LOD) | ≤ 0.25 µg/mL | [1] |

| Limit of Quantification (LOQ) | Typically 3x LOD | [2] |

| Accuracy (Recovery) | 96.58% - 113.45% | [1] |

| Precision (RSD) | ≤ 4.6% | [1] |

Data Presentation

Quantitative data should be presented in a clear and organized manner.

Table 2: Example Data Table for this compound Quantification in Different Extracts

| Extract | Concentration (mg/g of dry extract) | Standard Deviation | % RSD |

| Hexane | Value | Value | Value |

| Chloroform | Value | Value | Value |

| Ethyl Acetate | Value | Value | Value |

| Methanol | Value | Value | Value |

Conclusion

While a specific, validated method for this compound is not yet available, the protocols detailed in these application notes provide a robust framework for its quantification. By adapting established HPLC-PDA and LC-MS methods for similar xanthones, researchers can develop and validate a reliable analytical procedure for this compound, facilitating further research and development of this promising natural product.

References

- 1. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthones from the Pericarp of Garcinia mangostana [mdpi.com]

- 6. phcogj.com [phcogj.com]

- 7. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Globosuxanthone A using HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Globosuxanthone A is a dihydroxanthenone with significant antifungal and anticancer properties. Accurate and precise analytical methods are crucial for its study in various matrices, including fungal extracts, biological samples, and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is designed for the quantification of this compound and is based on common practices for xanthone analysis. Method validation (including specificity, linearity, accuracy, precision, and sensitivity) is required before routine use.

Experimental Protocol: HPLC-UV

Objective: To separate and quantify this compound using reversed-phase HPLC with UV detection.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (based on typical xanthone absorbance) |

Sample Preparation:

-

Extraction from Natural Products (e.g., Fungal Culture):

-

Lyophilize the fungal biomass or broth.

-

Extract the dried material with methanol or an acetone/water mixture (e.g., 80:20 v/v) using sonication or maceration.

-

Centrifuge the extract to pellet solid debris.

-

Evaporate the supernatant to dryness under reduced pressure.

-

Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound standard.

-

Dissolve in methanol to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Data Analysis:

-

Identify the this compound peak based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify this compound in the samples using the linear regression equation from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This proposed LC-MS method is designed for the sensitive and selective detection and quantification of this compound, particularly in complex matrices. The parameters are based on typical UPLC-MS/MS analysis of xanthones.

Experimental Protocol: UPLC-ESI-MS/MS

Objective: To identify and quantify this compound using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry.

Instrumentation:

-

UPLC system

-

Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole)

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-7 min: 95% B, 7.1-8 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Mass Spectrometry Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

| Acquisition Mode | Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification) |

Proposed MRM Transitions for this compound (C₁₅H₁₂O₇, MW: 304.25):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 305.06 [M+H]⁺ | To be determined experimentally | To be optimized |

| 327.04 [M+Na]⁺ | To be determined experimentally | To be optimized |

Note: The optimal product ions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Sample Preparation:

Follow the same sample preparation protocol as for the HPLC method. Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Data Analysis:

-

Qualitative Analysis: Identify this compound by its retention time and the mass-to-charge ratio of its precursor and product ions.

-

Quantitative Analysis: Use the MRM mode for quantification. Construct a calibration curve using the peak area of the most intense and specific transition.

Data Presentation

The following tables summarize the proposed chromatographic and mass spectrometric parameters for the analysis of this compound.

Table 1: Proposed HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Table 2: Proposed UPLC-MS/MS Method Parameters

| Parameter | Value |

| Column | C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| Acquisition Mode | Full Scan and MRM |

| Precursor Ion (Proposed) | 305.06 [M+H]⁺ |

Visualizations

Caption: General workflow for the analysis of this compound.

Caption: Logical flow of LC-MS/MS analysis for this compound.

Application Notes and Protocols for Antifungal Susceptibility Testing of Globosuxanthone A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Globosuxanthone A, a xanthone derivative, has demonstrated potential as an antifungal agent. To rigorously evaluate its efficacy and characterize its spectrum of activity, standardized antifungal susceptibility testing (AFST) is crucial. These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound using established methods, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI). The two principal methods detailed are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.

Data Presentation: Example Antifungal Activity of this compound

As specific experimental data for this compound is not publicly available, the following table summarizes hypothetical quantitative data to serve as an example for data presentation. These values illustrate how results from the described protocols can be effectively organized.

| Fungal Strain | Method | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) [Control] | Zone of Inhibition (mm) [this compound, 50 µg disk] |

| Candida albicans ATCC 90028 | Broth Microdilution | 8 | 0.5 | 18 |

| Cryptococcus neoformans ATCC 208821 | Broth Microdilution | 16 | 1 | 15 |

| Aspergillus fumigatus ATCC 204305 | Broth Microdilution | 32 | 2 | 12 |

| Trichophyton rubrum ATCC 28188 | Broth Microdilution | 4 | 1 | 22 |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[1][2] The protocol is adapted from the CLSI M27-A2 document for yeasts and M38-A2 for filamentous fungi.[3]

Principle:

This quantitative assay involves challenging a standardized inoculum of a fungal strain with serial dilutions of this compound in a liquid broth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a specified incubation period.[1][4][5]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Standardized fungal inoculum (0.5 McFarland standard, further diluted)

-

Positive control antifungal (e.g., Amphotericin B, Fluconazole)

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL). Further dilutions should be prepared in RPMI-1640 medium. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the fungi.

-

Preparation of Microtiter Plates:

-

Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12 of a 96-well plate.

-

Add 200 µL of the starting this compound working solution (e.g., 256 µg/mL in RPMI) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. This will create a concentration gradient of the compound.

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

-

-

Inoculation: Add 100 µL of the final fungal inoculum to wells in columns 1 through 11. The wells in column 12 receive 100 µL of sterile RPMI-1640 medium.

-

Incubation: Cover the plates and incubate at 35°C for 24-48 hours for yeasts or up to 72 hours for some filamentous fungi.[4]

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction for azoles and ≥90-100% for polyenes) compared to the growth control well.[1]

-

Reading can be done visually or with a microplate reader at a specific wavelength (e.g., 530 nm).

-

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Method)

This method is a qualitative or semi-quantitative assay to assess the susceptibility of fungi to this compound.[6]

Principle:

A filter paper disk impregnated with a known amount of this compound is placed on an agar plate inoculated with a lawn of the test fungus. The compound diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[6][7]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts

-

Standardized fungal inoculum (0.5 McFarland standard)

-

Sterile cotton swabs

-

Positive control antibiotic disks (e.g., Amphotericin B)

-

Calipers or a ruler

Procedure:

-

Preparation of this compound Disks: Aseptically apply a known amount of a this compound solution (e.g., 50 µg in a suitable solvent) onto sterile filter paper disks and allow them to dry completely.

-

Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[7][8]

-

Disk Placement: Using sterile forceps, place the prepared this compound disks and control disks onto the surface of the inoculated agar plate.[7] Ensure the disks are placed firmly to make complete contact with the agar surface.

-

Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using calipers or a ruler.[9]

Visualizations

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. microbenotes.com [microbenotes.com]

- 8. youtube.com [youtube.com]

- 9. asm.org [asm.org]

Unraveling Cell Cycle Checkpoints: Methodologies for Studying Globosuxanthone A-Induced Cell Cycle Arrest

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the experimental methodologies required to investigate the effects of Globosuxanthone A on cell cycle progression. Detailed protocols for key assays, including cell viability, cell cycle analysis via flow cytometry, and Western blotting for critical cell cycle regulatory proteins are presented. Furthermore, this guide illustrates how to present quantitative data and visualize the experimental workflows and potential signaling pathways involved in this compound-induced cell cycle arrest.

Introduction to this compound and Cell Cycle Control

This compound is a xanthone derivative, a class of compounds known for their potential anti-proliferative and anti-cancer properties. Many xanthones have been shown to induce cell cycle arrest at various phases (G1, S, or G2/M), thereby inhibiting the uncontrolled proliferation of cancer cells.[1][2] Understanding the precise mechanism by which this compound interferes with the cell cycle is crucial for its development as a potential therapeutic agent.

The cell cycle is a tightly regulated process involving a series of events that lead to cell growth and division. Key players in this process include cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive the cell through different phases.[3] Checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. Disruption of these checkpoints is a hallmark of cancer.

This guide outlines the essential techniques to elucidate the effects of this compound on cell cycle distribution and the expression of key regulatory proteins.

Experimental Workflow for Investigating this compound

A systematic approach is necessary to characterize the effects of a novel compound on cell cycle regulation. The following workflow provides a logical sequence of experiments.

Caption: Experimental workflow for studying this compound.

Data Presentation: Summarized Quantitative Data

Clear presentation of quantitative data is essential for interpretation and comparison. The following tables are examples of how to structure data from the key experiments.

Table 1: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay)

| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 5 | 85.2 ± 3.8 |

| 10 | 68.7 ± 5.1 |

| 20 | 51.3 ± 4.2 |

| 40 | 35.8 ± 3.9 |

| 80 | 15.1 ± 2.5 |

This data would be used to calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.

Table 2: Effect of this compound on Cell Cycle Distribution (Flow Cytometry)

| Treatment (24h) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |

| Control (DMSO) | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |

| This compound (20 µM) | 40.1 ± 2.8 | 25.5 ± 2.2 | 34.4 ± 3.5 |

This data suggests an accumulation of cells in the G2/M phase, indicating a potential G2/M arrest.

Table 3: Densitometric Analysis of Western Blot Results

| Protein | Treatment (24h) | Relative Protein Expression (Normalized to β-actin; Mean ± SD) |

| Cyclin B1 | Control | 1.00 ± 0.08 |

| This compound (20 µM) | 0.45 ± 0.05 | |

| CDK1 (Cdc2) | Control | 1.00 ± 0.11 |

| This compound (20 µM) | 0.52 ± 0.09 | |

| p21 | Control | 1.00 ± 0.15 |

| This compound (20 µM) | 2.50 ± 0.21 |

This data supports the G2/M arrest hypothesis, showing a decrease in key G2/M progression proteins and an increase in a CDK inhibitor.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)